molecular formula C14H15NO3S B1314509 Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate CAS No. 82875-48-7

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate

Cat. No.: B1314509
CAS No.: 82875-48-7
M. Wt: 277.34 g/mol
InChI Key: JFSYHABOGPOERA-UHFFFAOYSA-N
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Description

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate (CAS 82875-48-7) is a high-purity chemical building block featuring the 1,3-thiazole heterocycle, a privileged scaffold in medicinal chemistry . With a molecular formula of C14H15NO3S and a molecular weight of 277 Da, this compound serves as a versatile synthon for the development of novel bioactive molecules . The thiazole core is of significant research interest due to its presence in a wide range of therapeutic agents and its aromaticity, which allows for various donor-acceptor and nucleophilic reactions . Researchers utilize this and similar thiazole carboxylates as critical intermediates in synthetic routes, such as in the large-scale synthesis of pharmaceutical compounds via transition-metal-catalyzed C–H bond arylation reactions . Thiazole derivatives, as a class, are extensively investigated for their diverse biological activities, which include potential anti-inflammatory, antioxidant, and anticancer effects, making them valuable templates in early-stage drug discovery programs . This product is intended for research applications as a chemical reference standard and a synthetic intermediate. It is supplied with a Certificate of Analysis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-4-18-14(16)12-9(2)15-13(19-12)10-7-5-6-8-11(10)17-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSYHABOGPOERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544219
Record name Ethyl 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82875-48-7
Record name Ethyl 2-(2-methoxyphenyl)-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82875-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Stepwise Preparation (Adapted from Related Thiazole Syntheses)

Step Reaction Description Reagents & Conditions Yield & Purity Data Notes
1. Formation of 2-methoxy-substituted thiobenzamide Reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride and sodium acetate to form the corresponding oxime, followed by conversion to thiobenzamide using thioacetamide Reflux in isopropanol or suitable solvent, 50-60°C, 2-3 hours Typical yields: 70-80%, purity >95% (HPLC) Thiobenzamide intermediate is key for thiazole ring formation
2. Cyclization to thiazole ring Cyclization of thiobenzamide with ethyl 2-chloroacetoacetate under reflux Heating at 80-85°C for 4-6 hours in isopropanol or DMF Yields: 85-90%, purity >98% Forms ethyl 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate core
3. Purification and isolation Filtration, washing, recrystallization from suitable solvents (e.g., methanol, ethyl acetate) Drying under vacuum at 50-60°C Purity >98%, melting point consistent with literature Purification avoids chromatographic steps for scalability

Research Findings and Improvements

  • Avoidance of toxic reagents: Some processes avoid potassium cyanide or other hazardous cyanation agents by using alternative cyclization methods or safer cyanide sources.
  • Process economy: Reduction in the number of synthetic steps and elimination of chromatographic purification improves yield and scalability.
  • Purity enhancement: Formation of hydrochloride salts or recrystallization from specific solvents enhances chemical purity (>99%) suitable for pharmaceutical applications.
  • Reaction monitoring: High-performance liquid chromatography (HPLC) is used to monitor purity at each step, ensuring consistent quality.

Comparative Table of Key Parameters in Preparation

Parameter Typical Conditions Observed Outcomes Comments
Starting material 2-Methoxybenzaldehyde Commercially available, purity >99% Essential for methoxy substitution
Cyclization reagent Ethyl 2-chloroacetoacetate Stoichiometric amounts, reflux Efficient ring closure
Solvent Isopropanol, DMF Polar aprotic solvents preferred Enhances reaction rate and yield
Temperature 80-85°C for cyclization Maintained for 4-6 hours Optimal for thiazole formation
Purification Recrystallization, salt formation Purity >98% by HPLC Avoids chromatography
Yield 70-90% per step Overall yield ~60-70% Dependent on reaction scale and conditions

Notes on Specific Synthetic Challenges

  • Regioselectivity: Ensuring substitution at the 2-position of the phenyl ring with the methoxy group requires starting from appropriately substituted benzaldehydes.
  • Thiazole ring formation: The cyclization step is sensitive to temperature and solvent choice; improper conditions can lead to side products.
  • Scale-up considerations: Avoiding hazardous reagents and chromatographic purification is critical for industrial-scale synthesis.

3 Summary

The preparation of Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate is effectively achieved through a multi-step synthesis involving:

  • Conversion of 2-methoxybenzaldehyde to the corresponding thiobenzamide.
  • Cyclization with ethyl 2-chloroacetoacetate to form the thiazole ring.
  • Purification by recrystallization or salt formation to achieve high purity.

This method is supported by analogous processes for related thiazole derivatives, emphasizing safety, yield, and purity optimization. The process avoids hazardous reagents and complex purification techniques, making it suitable for pharmaceutical intermediate production.

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological applications:

  • Anticancer Activity : Research indicates that thiazole derivatives, including Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate, exhibit significant anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity. Compounds related to thiazoles have been shown to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
  • Antimicrobial Properties : Thiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. Studies have demonstrated that modifications in the thiazole structure can enhance antibacterial effects against resistant strains of bacteria .
  • Anticonvulsant Effects : Some thiazole derivatives have shown anticonvulsant activity comparable to standard medications like sodium valproate. This suggests potential applications in treating epilepsy and other seizure disorders .

Case Studies

  • Anticancer Activity :
    • A study synthesized several thiazole derivatives and tested them against human cancer cell lines such as HCT-116 and HepG2. The results indicated that certain analogues exhibited remarkable effectiveness, with IC50 values significantly lower than those of standard chemotherapy drugs .
    • Another research project focused on the structure-activity relationship (SAR) of thiazole compounds, identifying key functional groups that enhance anticancer activity. The presence of methoxy groups was found to improve potency against lung cancer cells .
  • Antimicrobial Research :
    • In a study evaluating the antibacterial activity of thiazole derivatives, Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate was tested against multiple bacterial strains, including MRSA and E. coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInduces apoptosis in cancer cells; effective against various cell lines
AntimicrobialEffective against resistant bacterial strains
AnticonvulsantComparable efficacy to standard anticonvulsants

Comparison with Similar Compounds

Positional Isomers: 2-Methoxy vs. 4-Methoxy Substitution

The position of the methoxy group on the phenyl ring significantly impacts chemical reactivity and biological activity.

Compound Name Substituent Position Key Differences in Properties
Ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate Para (4-methoxy) Higher electron-donating effect due to para-substitution; increased resonance stabilization
Ethyl 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate Ortho (2-methoxy) Steric hindrance at the ortho position reduces rotational freedom; may enhance binding specificity to target enzymes

Substituent Variations on the Phenyl Ring

Halogen, methyl, and ethoxy substituents alter lipophilicity, electronic effects, and bioactivity.

Compound Name Substituent Key Features Biological Impact
Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylate 4-Fluoro Increased lipophilicity; stronger electronegativity Enhanced membrane permeability and antimicrobial activity
Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate 4-Chloro Larger atomic radius; inductive electron-withdrawing effect Improved enzyme inhibition (e.g., xanthine oxidase)
Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate 4-Ethoxybenzamido Bulky substituent; hydrogen-bonding capability Broader anticancer activity due to dual functional groups

Core Structural Modifications

Replacement of the thiazole ring or ester group introduces distinct properties.

Compound Name Structural Feature Key Differences
Ethyl 4-methyl-2-(naphthalen-2-yl)thiazole-5-carboxylate Naphthyl substituent Extended aromatic system enhances π-π stacking; potential for DNA intercalation
Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate Isoxazole-carboxamido hybrid Dual heterocyclic rings improve binding to ATP pockets in kinases
Ethyl 2-amino-4-methylthiazole-5-carboxylate Amino group at position 2 Increased nucleophilicity; broader reactivity in coupling reactions

Biological Activity

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate features a thiazole ring substituted with a methoxyphenyl group and an ethyl carboxylate moiety. The unique substitution pattern is believed to influence its biological activity, making it a valuable scaffold for drug development.

The biological activity of Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring can modulate the activity of various targets involved in cellular signaling pathways, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain kinases and enzymes that are crucial for cell proliferation and survival.
  • Receptor Modulation : It interacts with receptors that play roles in cancer cell survival, potentially leading to apoptosis in malignant cells.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives, including Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylateHepG2 (liver cancer)TBD
Similar Thiazole DerivativeA549 (lung cancer)12.3
Related CompoundJurkat (leukemia)15.0

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances cytotoxicity, with para-substituted phenyl groups being particularly effective .

Antiviral Activity

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate has also been investigated for antiviral properties. Thiazole derivatives have been shown to inhibit flavivirus replication effectively, indicating potential applications in treating viral infections.

CompoundVirus TypeEC50 (µM)Reference
Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylateFlavivirusTBD
Lead CompoundFlavivirus0.8

Case Studies and Research Findings

  • Study on Cytotoxic Effects : In vitro studies demonstrated that Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate exhibits significant cytotoxicity against HepG2 cells, suggesting its potential as an anticancer agent. Further optimization of the compound's structure may enhance its efficacy and selectivity against cancer cells .
  • Antiviral Screening : A high-throughput screening approach revealed that similar thiazole derivatives exhibit micromolar inhibition of viral replication, suggesting that Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate could be developed into a therapeutic agent against viral infections .
  • SAR Analysis : The SAR studies conducted on various thiazole derivatives highlighted the importance of specific substituents in enhancing biological activity. For instance, modifications at the phenolic position significantly impacted the compound's potency against cancer cell lines .

Q & A

Q. Example Synthesis Table

StepReagents/ConditionsYieldKey Reference
Thioamide formationNa₂S, MgCl₂ in DMF, RT75–85%
Thiazole cyclizationEthyl 2-chloro-3-oxobutanoate, ethanol, reflux60–70%
Ester hydrolysisNaOH in THF/H₂O, RT>90%

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole C=O at ~165 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the thiazole ring (e.g., CCDC entries in ).
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts like unreacted thioamide .

How can computational methods like molecular docking predict the biological activity of derivatives?

Q. Advanced

  • Glide XP docking : Used to model interactions with target proteins (e.g., CDK9 or bacterial enzymes). Conformers are generated for the thiazole core, with scoring functions prioritizing derivatives showing hydrogen bonding with active sites (e.g., methoxy group interactions) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, identifying key residues for SAR optimization .

What strategies address contradictions in crystallographic data during structure refinement?

Q. Advanced

  • Robust refinement with SHELXL : Handles twinned or high-resolution data by adjusting parameters like HKLF 5 for twin refinement. Discrepancies in thermal motion are resolved via iterative ADPs (anisotropic displacement parameters) .
  • Validation tools : Check geometric outliers (e.g., PLATON) and R-factor gaps (<5%) to ensure model accuracy .

How are structure-activity relationships (SAR) studied for antimicrobial or anticancer activity?

Q. Advanced

  • Bioisosteric replacement : Substituting the methoxyphenyl group with naphthyl or trifluoromethyl groups enhances lipophilicity and MRSA inhibition (MIC reduced from 32 μg/mL to 8 μg/mL) .
  • Pharmacophore mapping : Identifies critical moieties (e.g., thiazole C=O for hydrogen bonding, methyl group for hydrophobic contacts) using QSAR models .

What methods optimize reaction conditions for regioselective functionalization?

Q. Advanced

  • Thermal vs. photochemical amidation : Thermal activation with (NH₄)₂S₂O₈ in DMSO (50°C, 24 h) achieves 52% yield for C-H amidation, while light-mediated methods reduce side reactions .
  • Protecting groups : Boc-protected amines prevent undesired nucleophilic attack during heterocyclization (e.g., tert-butyl dicarbonate in DCM) .

How are purification challenges addressed for polar byproducts?

Q. Basic

  • Column chromatography : Silica gel with hexane/ethyl acetate (9:1) separates ester derivatives from polar acids .
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>99% by HPLC) .

What mechanistic insights are gained from isotopic labeling in synthesis?

Q. Advanced

  • 13^{13}C-labeled intermediates : Track carbonyl group migration during cyclization, confirming the thiazole ring forms via keto-enol tautomerization .
  • Deuterated solvents : NMR studies in DMSO-d₆ reveal solvent effects on reaction kinetics (e.g., accelerated cyclization in polar aprotic solvents) .

How do electronic effects of substituents influence spectroscopic properties?

Q. Advanced

  • Electron-withdrawing groups (e.g., CF₃) : Shift thiazole C=O IR stretches from 1680 cm⁻¹ to 1705 cm⁻¹ due to reduced conjugation .
  • Methoxy group orientation : NOESY correlations in NMR confirm planar alignment with the thiazole ring, enhancing π-π stacking in protein binding .

What are the limitations of current synthetic approaches, and how are they mitigated?

Q. Advanced

  • Low yields in heterocyclization : Attributed to steric hindrance from bulky substituents. Mitigated via microwave-assisted synthesis (20% yield increase) .
  • Byproduct formation : Unreacted hydrazides are minimized using excess chloro esters (1.5 eq) and controlled pH during workup .

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